Cas no 83159-91-5 ((4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one)

(4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one structure
83159-91-5 structure
Product Name:(4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one
CAS No:83159-91-5
MF:C17H36O4Si2
MW:360.636347770691
MDL:MFCD01630917
CID:60546
PubChem ID:10761020
Update Time:2024-10-27

(4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one Chemical and Physical Properties

Names and Identifiers

    • 3,5-Di-O-(tert-butyldimethylsilyl)-2-deoxy-D-ribonolactone
    • 3,5-Di-O-(tert-Butyldimethylsilyl)-2-deoxy-D-ribono-1,4-lactone
    • (4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-one
    • (4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one
    • 2-Deoxy-3,5-bis-O-[(1,1-dimethylethyl)dimethylsilyl]-D-erythro-pentonic acid γ-lactone (ACI)
    • DTXSID90444555
    • AKOS027328091
    • AMY34443
    • (4S,5R)-4-(tert-butyldimethylsilyloxy)-5-((tert-butyldimethylsilyloxy)methyl)dihydrofuran-2(3H)-one
    • MFCD01630917
    • (4S,5R)(c)\\4(c)\\[(tert(c)\\butyldimethylsilyl)oxy](c)\\5(c)\\{[(tert(c)\\butyldimethylsilyl)oxy]methyl}oxolan(c)\\2(c)\\one
    • P15262
    • CS-0053171
    • (4S,5R)-4-[(tert-Butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyloxolan-2-one
    • 3,5-Di-o(t-butyldimethylsilyl)-2-deoxy-D-ribonolactone
    • (4S,5R)-4-[(tert-butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyl}oxolan-2-one
    • 83159-91-5
    • (4S,5R)-4-((tert-Butyldimethylsilyl)oxy)-5-(((tert-butyldimethylsilyl)oxy)methyl)dihydrofuran-2(3H)-one
    • AS-52500
    • C17H36O4Si2
    • (4S,5R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)oxolan-2-one (non-preferred name)
    • (4S,5R)-4-{[tert-Butyl(dimethyl)silyl]oxy}-5-({[tert-butyl(dimethyl)silyl]oxy}methyl)oxolan-2-one
    • MDL: MFCD01630917
    • Inchi: 1S/C17H36O4Si2/c1-16(2,3)22(7,8)19-12-14-13(11-15(18)20-14)21-23(9,10)17(4,5)6/h13-14H,11-12H2,1-10H3/t13-,14+/m0/s1
    • InChI Key: DCFHRVSQGCDCMH-UONOGXRCSA-N
    • SMILES: O([C@H]1CC(=O)O[C@@H]1CO[Si](C)(C)C(C)(C)C)[Si](C)(C)C(C)(C)C

Computed Properties

  • Exact Mass: 360.21500
  • Monoisotopic Mass: 360.21521269g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 433
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.8Ų

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Melting Point: N/A℃
  • Boiling Point: 376.6±27.0 °C at 760 mmHg
  • Flash Point: 150.9±19.3 °C
  • PSA: 44.76000
  • LogP: 4.71410
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

(4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one Security Information

(4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one Pricemore >>

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83159-91-5 97%
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(4S,5R)-4-[(tert-Butyldimethylsilyl)oxy]-5-{[(tert-butyldimethylsilyl)oxy]methyloxolan-2-one; .
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(4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Bromine Solvents: Water ;  rt
1.2 Reagents: Silver carbonate ;  neutralized, rt
1.3 Reagents: Imidazole Solvents: Dimethylformamide ;  16 h, rt
Reference
Synthesis of functionalized biphenyl-C-nucleosides and their incorporation into oligodeoxynucleotides
Zahn, Alain; et al, Bioorganic & Medicinal Chemistry, 2006, 14(18), 6174-6188

Production Method 2

Reaction Conditions
1.1 Reagents: Silylene, (fluoroimino)- Solvents: Tetrahydrofuran ;  rt → -78 °C
1.2 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  -78 °C → rt
Reference
Diastereo-Controlled Electrophilic Fluorinations of 2-Deoxyribonolactone: Syntheses of All Corresponding 2-Deoxy-2-fluoro-lactones and 2'-Deoxy-2'-fluoro-NAD+s
Cen, Yana; et al, Journal of Organic Chemistry, 2009, 74(16), 5779-5789

Production Method 3

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, 0 °C
1.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C → rt
2.1 Reagents: Silylene, (fluoroimino)- Solvents: Tetrahydrofuran ;  rt → -78 °C
2.2 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C
2.3 Reagents: Ammonium chloride Solvents: Water ;  -78 °C → rt
Reference
Diastereo-Controlled Electrophilic Fluorinations of 2-Deoxyribonolactone: Syntheses of All Corresponding 2-Deoxy-2-fluoro-lactones and 2'-Deoxy-2'-fluoro-NAD+s
Cen, Yana; et al, Journal of Organic Chemistry, 2009, 74(16), 5779-5789

Production Method 4

Reaction Conditions
1.1 Reagents: Bromine Solvents: Water ;  5 d, rt
1.2 Reagents: Silver carbonate ;  pH 7, rt
1.3 Reagents: Imidazole Solvents: Dimethylformamide ;  24 h, rt
1.4 Solvents: Water ;  rt
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, 0 °C
2.2 Reagents: Ammonium chloride Solvents: Water ;  0 °C → rt
3.1 Reagents: Silylene, (fluoroimino)- Solvents: Tetrahydrofuran ;  rt → -78 °C
3.2 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  1 h, -78 °C
3.3 Reagents: Ammonium chloride Solvents: Water ;  -78 °C → rt
Reference
Diastereo-Controlled Electrophilic Fluorinations of 2-Deoxyribonolactone: Syntheses of All Corresponding 2-Deoxy-2-fluoro-lactones and 2'-Deoxy-2'-fluoro-NAD+s
Cen, Yana; et al, Journal of Organic Chemistry, 2009, 74(16), 5779-5789

Production Method 5

Reaction Conditions
1.1 Reagents: Pyridine Solvents: Dichloromethane
Reference
Efficient synthesis of (S)-5-(hydroxymethyl)-5(H)-furan-2-one from D-mannitol
Danilova, G. A.; et al, Tetrahedron Letters, 1986, 27(22), 2489-90

Production Method 6

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Water
2.1 Reagents: Pyridine Solvents: Dichloromethane
Reference
Efficient synthesis of (S)-5-(hydroxymethyl)-5(H)-furan-2-one from D-mannitol
Danilova, G. A.; et al, Tetrahedron Letters, 1986, 27(22), 2489-90

Production Method 7

Reaction Conditions
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  12 h, rt
Reference
Direct and Facile Syntheses of Heterocyclic Vinyl-C-Nucleosides for Recognition of Inverted Base Pairs by DNA Triple Helix Formation: First Report by Direct Wittig Route
Rothman, Jeffrey H., Journal of Organic Chemistry, 2007, 72(10), 3945-3948

Production Method 8

Reaction Conditions
1.1 Reagents: Imidazole Solvents: Dimethylformamide ;  1 d, rt
1.2 Reagents: Water ;  rt
Reference
Synthesis of isomeric analogues of S-ribosylhomocysteine analogues with homocysteine unit attached to C2 of ribose
Chbib, Christiane, Bioorganic & Medicinal Chemistry Letters, 2017, 27(8), 1681-1685

Production Method 9

Reaction Conditions
1.1 Reagents: Bromine Solvents: Water ;  5 d, rt
1.2 Reagents: Silver carbonate ;  pH 7, rt
1.3 Reagents: Imidazole Solvents: Dimethylformamide ;  24 h, rt
1.4 Solvents: Water ;  rt
Reference
Diastereo-Controlled Electrophilic Fluorinations of 2-Deoxyribonolactone: Syntheses of All Corresponding 2-Deoxy-2-fluoro-lactones and 2'-Deoxy-2'-fluoro-NAD+s
Cen, Yana; et al, Journal of Organic Chemistry, 2009, 74(16), 5779-5789

Production Method 10

Reaction Conditions
1.1 Reagents: Bromine Solvents: Water ;  5 d, rt
1.2 Reagents: Silver carbonate ;  pH 7, rt
2.1 Reagents: Imidazole Solvents: Dimethylformamide ;  1 d, rt
2.2 Reagents: Water ;  rt
Reference
Synthesis of isomeric analogues of S-ribosylhomocysteine analogues with homocysteine unit attached to C2 of ribose
Chbib, Christiane, Bioorganic & Medicinal Chemistry Letters, 2017, 27(8), 1681-1685

Production Method 11

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ,  Hexane
2.1 Reagents: Trifluoroacetic acid Solvents: Water
3.1 Reagents: Pyridine Solvents: Dichloromethane
Reference
Efficient synthesis of (S)-5-(hydroxymethyl)-5(H)-furan-2-one from D-mannitol
Danilova, G. A.; et al, Tetrahedron Letters, 1986, 27(22), 2489-90

(4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one Raw materials

(4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one Preparation Products

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Amadis Chemical Company Limited
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(CAS:83159-91-5)(4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one
Order Number:A1053978
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Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:39
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NewCan Biotech Limited
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(CAS:83159-91-5)3,5-Di-O-(tert-butyldimethylsilyl)-2-deoxy-D-ribonolactone
Order Number:NC15676
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Quantity:10g
Purity:97%
Pricing Information Last Updated:Friday, 18 July 2025 16:02
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Amadis Chemical Company Limited
(CAS:83159-91-5)(4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one
A1053978
Purity:99%
Quantity:5g
Price ($):183.0
Email
NewCan Biotech Limited
(CAS:83159-91-5)3,5-Di-O-(tert-butyldimethylsilyl)-2-deoxy-D-ribonolactone
NC15676
Purity:97%
Quantity:10g
Price ($):Inquiry
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